molecular formula C24H30N4O2 B4037451 1,4-Bis(4-phenylpiperazin-1-yl)butane-1,4-dione

1,4-Bis(4-phenylpiperazin-1-yl)butane-1,4-dione

Cat. No.: B4037451
M. Wt: 406.5 g/mol
InChI Key: ZHWPHBPFIJZQIM-UHFFFAOYSA-N
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Description

1,4-Bis(4-phenylpiperazin-1-yl)butane-1,4-dione is a chemical compound with the molecular formula C24H30N4O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-phenylpiperazin-1-yl)butane-1,4-dione typically involves the reaction of 4-phenylpiperazine with a suitable dione precursor. One common method is the Michael addition of 4-phenylpiperazine to maleic acid, forming the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-phenylpiperazin-1-yl)butane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl rings or piperazine nitrogen atoms.

Scientific Research Applications

1,4-Bis(4-phenylpiperazin-1-yl)butane-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(4-phenylpiperazin-1-yl)butane-1,4-dione and its derivatives involves interactions with various molecular targets. These targets can include enzymes, receptors, and other proteins, leading to a range of biological effects. The specific pathways involved depend on the structure of the derivative and its intended application. For example, some derivatives may act as enzyme inhibitors, while others could modulate receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(4-phenylpiperazin-1-yl)butane-1,4-dione is unique due to its specific substitution pattern and the presence of phenyl groups, which can influence its chemical reactivity and biological activity. The phenyl groups can participate in π-π interactions and other non-covalent interactions, potentially enhancing the compound’s binding affinity to molecular targets.

Properties

IUPAC Name

1,4-bis(4-phenylpiperazin-1-yl)butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2/c29-23(27-17-13-25(14-18-27)21-7-3-1-4-8-21)11-12-24(30)28-19-15-26(16-20-28)22-9-5-2-6-10-22/h1-10H,11-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWPHBPFIJZQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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